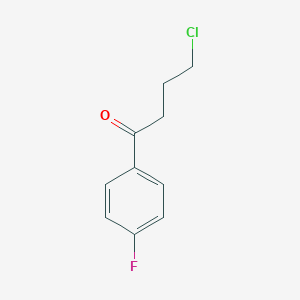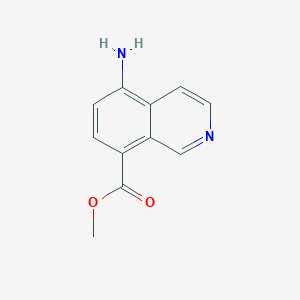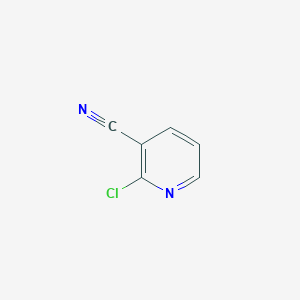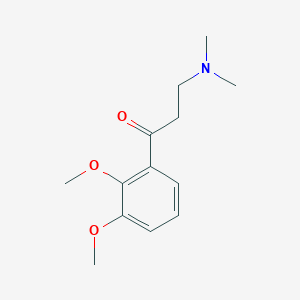
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a ketone that is often used as a reagent in organic chemistry reactions. The purpose of
Mechanism Of Action
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate. This makes it a useful catalyst in reactions that involve the formation of new bonds, such as esterification and acylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also act as a base, which means that it can accept a proton from an acid. This makes it useful in reactions that involve the removal of a proton from a substrate.
Biochemical And Physiological Effects
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is not typically used in biochemical or physiological studies, as it is primarily used as a reagent in organic chemistry reactions.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a catalyst is that it is relatively inexpensive and easy to obtain. It is also a highly effective catalyst, which means that only small amounts are needed to catalyze a reaction. However, 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to handle safely.
Future Directions
There are many potential future directions for research involving 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. One area of interest is the development of new catalysts that are more effective and less toxic than 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. Another area of interest is the development of new synthetic methods that use 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a reagent. Finally, there is potential for research into the use of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride in the synthesis of new pharmaceuticals and other useful compounds.
Synthesis Methods
The synthesis of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be achieved through a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-1-propanone, which can then be converted to 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride hydrochloride by treatment with hydrochloric acid.
Scientific Research Applications
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, acylation, and alkylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
153505-67-0 |
|---|---|
Product Name |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-8-11(15)10-6-5-7-12(16-3)13(10)17-4/h5-7H,8-9H2,1-4H3 |
InChI Key |
BCKCFHDZRUTABC-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
synonyms |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


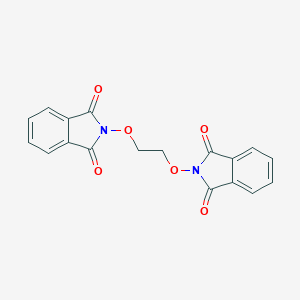
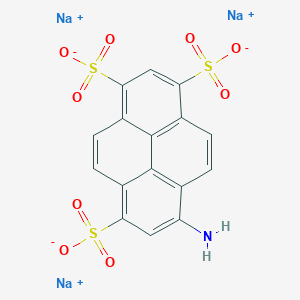
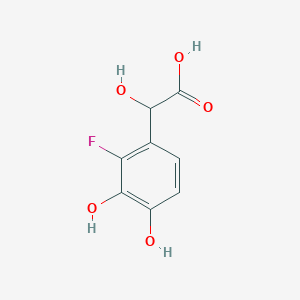
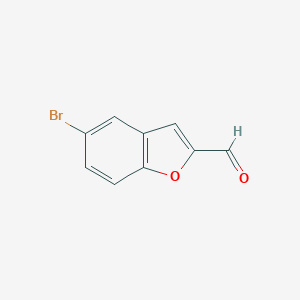


![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
